molecular formula C21H27N3O6S B569809 (2S,5R,6R)-6-[[(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 1313237-94-3

(2S,5R,6R)-6-[[(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No. B569809
CAS RN: 1313237-94-3
M. Wt: 449.522
InChI Key: SEPXWAZZCPMULA-VWPFQQQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as Ampicillin, with the CAS number 69-53-4 . It has a molecular formula of C16H19N3O4S .

Scientific Research Applications

Interaction with Metal Ions

Research has shown the interaction of this compound with metal ions like copper and zinc. Studies have employed techniques such as potentiometry, UV, and 1H NMR to understand these interactions in aqueous solutions. These interactions are crucial in understanding the chelating abilities and potential applications in areas like sequestering agents or in the study of metal-ligand complexes (Cardiano et al., 2017).

Synthesis and Characterization with Metal Ions

There has been significant interest in synthesizing and characterizing complexes of this compound with various metal ions, such as cobalt (Co) and nickel (Ni). The focus of these studies is on the formation of these complexes under optimal conditions, further enhancing our understanding of the compound’s binding capabilities and potential applications in various fields including pharmaceuticals and materials science (Alaa J. Al-Khkany, 2018).

Corrosion Inhibition

This compound has been found to inhibit the corrosion of mild steel in acidic environments. This suggests its potential use as a corrosion inhibitor, which could be significant in industrial applications where corrosion resistance is crucial. The mechanism of this inhibition has been studied, providing insights into how the compound interacts with metal surfaces (N. Eddy et al., 2007).

Structural and Energy Calculations

The crystal structure and packing energy calculations of this compound and its derivatives have been extensively studied. Understanding the crystal structure is vital for applications in drug design and material science. Such studies often employ methods like X-ray crystallography and compute interaction energies, contributing to a better understanding of the molecular properties (Saouane et al., 2013).

Solubility in Supercritical Fluids

Studies have been conducted to understand the solubility of this compound in supercritical fluids like carbon dioxide. These investigations are crucial for applications in pharmaceutical processes such as extraction and purification (Mehdi Ahmadi Sabegh et al., 2012).

properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O6S/c1-20(2,3)19(30)23-12(10-6-8-11(25)9-7-10)15(26)22-13-16(27)24-14(18(28)29)21(4,5)31-17(13)24/h6-9,12-14,17,25H,1-5H3,(H,22,26)(H,23,30)(H,28,29)/t12-,13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPXWAZZCPMULA-VWPFQQQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)C(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Pivaloyl Amoxicillin

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